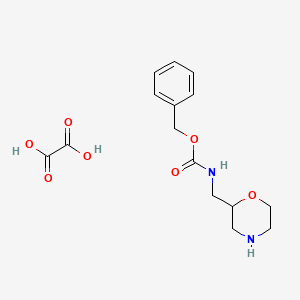
2-N-Cbz-aminomethylmorpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-Cbz-aminomethylmorpholine oxalate is a chemical compound with the molecular formula C15H20N2O7 and a molecular weight of 340.3285 . It is a derivative of morpholine, a heterocyclic amine, and is often used in pharmaceutical and chemical research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Cbz-aminomethylmorpholine oxalate typically involves the protection of the amine group of morpholine with a carbobenzyloxy (Cbz) group, followed by the formation of the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and reagents like oxalic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-N-Cbz-aminomethylmorpholine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce the deprotected amine .
Aplicaciones Científicas De Investigación
2-N-Cbz-aminomethylmorpholine oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-N-Cbz-aminomethylmorpholine oxalate involves its interaction with specific molecular targets. The Cbz group protects the amine, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Comparación Con Compuestos Similares
Similar Compounds
2-N-Boc-aminomethylmorpholine oxalate: Similar in structure but with a Boc protecting group instead of Cbz.
2-N-Fmoc-aminomethylmorpholine oxalate: Uses an Fmoc group for protection.
2-N-Cbz-aminomethylpiperidine oxalate: A piperidine derivative with similar properties.
Uniqueness
2-N-Cbz-aminomethylmorpholine oxalate is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in certain synthetic applications where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C15H20N2O7 |
|---|---|
Peso molecular |
340.33 g/mol |
Nombre IUPAC |
benzyl N-(morpholin-2-ylmethyl)carbamate;oxalic acid |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6) |
Clave InChI |
OVZAUNRMEKJNIZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


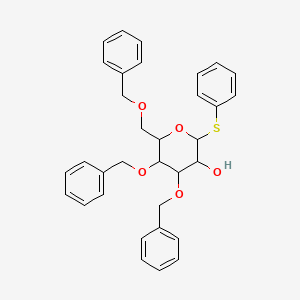
![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)
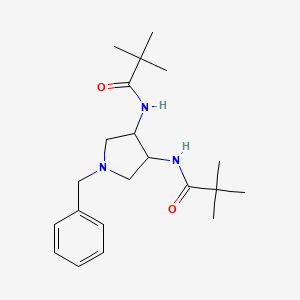
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
![2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B15122974.png)
![1-(R)-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid](/img/structure/B15122988.png)
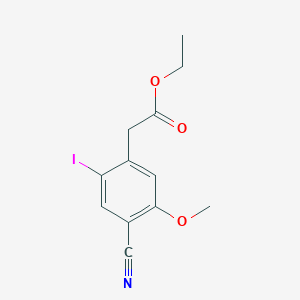
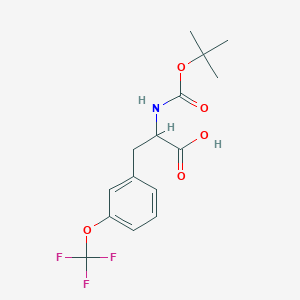
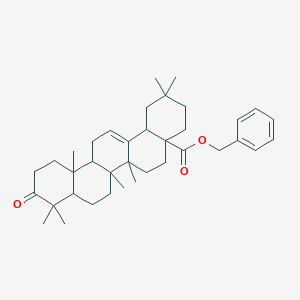
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)
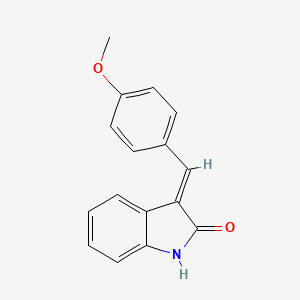
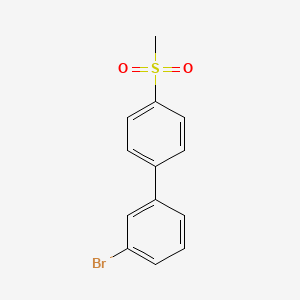
![(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B15123042.png)
![1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B15123045.png)
